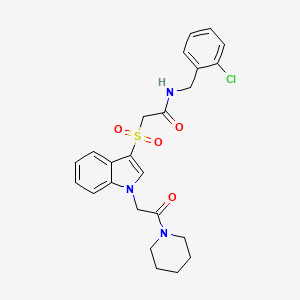
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 878053-36-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and its pharmacological implications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H26ClN3O4S
- Molecular Weight : 488.0 g/mol
- Structure : The compound consists of a piperidine moiety, an indole derivative, and a sulfonamide group, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antibacterial Activity
Several studies have demonstrated the antibacterial potential of related compounds. For instance:
- Compounds containing piperidine and sulfonamide functionalities showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Other strains | Weak to Moderate |
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Specifically:
- Piperidine derivatives have been associated with acetylcholinesterase (AChE) inhibition and urease inhibition. Compounds in this class have shown IC50 values indicating strong inhibitory activity against these enzymes .
The proposed mechanisms by which this compound exerts its effects include:
- Binding Interactions : The sulfonamide group enhances binding interactions with target enzymes and bacterial proteins.
- Structural Compatibility : The indole and piperidine moieties contribute to the overall stability and interaction profile of the compound with biological targets.
Case Studies
Recent studies have explored the efficacy of similar compounds in various biological assays:
-
Antimicrobial Screening : A series of synthesized compounds were tested against different bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
- Example Study : A study reported that a piperidine-based derivative had an MIC (Minimum Inhibitory Concentration) value of 3.5 µg/mL against E. coli, indicating strong antibacterial properties.
- In Vivo Studies : Future research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds, particularly focusing on their pharmacokinetics and potential side effects.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-20-10-4-2-8-18(20)14-26-23(29)17-33(31,32)22-15-28(21-11-5-3-9-19(21)22)16-24(30)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBTYZNROPFEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














